molecular formula C8H16O3 B1446204 2-(3,3-Dimethoxycyclobutyl)ethanol CAS No. 1788043-94-6

2-(3,3-Dimethoxycyclobutyl)ethanol

Cat. No. B1446204
M. Wt: 160.21 g/mol
InChI Key: NZDMNQXQRQDHHH-UHFFFAOYSA-N
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Description

2-(3,3-Dimethoxycyclobutyl)ethanol, also known as DMCBE, is a cyclic organic compound. It has a CAS Number of 1788043-94-6 . The IUPAC name for this compound is 2-(3,3-dimethoxycyclobutyl)ethan-1-ol . The molecular weight of this compound is 160.21 .


Molecular Structure Analysis

The InChI code for 2-(3,3-Dimethoxycyclobutyl)ethanol is 1S/C8H16O3/c1-10-8(11-2)5-7(6-8)3-4-9/h7,9H,3-6H2,1-2H3 . The InChI key is NZDMNQXQRQDHHH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(3,3-Dimethoxycyclobutyl)ethanol is a liquid at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Antiviral and Antitumoral Agent Development

Compounds derived from cyclobutyl nucleoside analogs, including precursors related to "2-(3,3-Dimethoxycyclobutyl)ethanol", have shown significant activity against respiratory syncytial virus, and moderate activity against vaccinia virus. These findings indicate potential applications in developing novel antiviral and antitumoral therapies (Hergueta et al., 2001).

Material Science

In material science, reactions of alkoxy and amino derivatives of silacyclobutane with amino alcohols have been studied to form dimethylaminoethoxy derivatives. These reactions facilitate the development of new materials with potential industrial applications (Pestunovich et al., 2006).

Environmental Studies

A study on the oxidation of lignin model compounds by chlorine dioxide provided insights into the environmental implications of using chlorine dioxide in pulp bleaching processes. This research helps in understanding the kinetics and mechanisms involved in minimizing pollution from such industrial processes (Nie et al., 2014).

Catalysis

Research in catalysis has explored the synthesis of novel anticoagulants with a dioxabicyclo[3.3.1]nonane core, demonstrating the potential of cyclobutyl-related compounds in medicinal chemistry. This includes the development of efficient synthetic routes and the exploration of their biological activities (Ganguly et al., 2013).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P264, P270, P301, P301, P312, P330 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth .

properties

IUPAC Name

2-(3,3-dimethoxycyclobutyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-10-8(11-2)5-7(6-8)3-4-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDMNQXQRQDHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297114
Record name Cyclobutaneethanol, 3,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Dimethoxycyclobutyl)ethanol

CAS RN

1788043-94-6
Record name Cyclobutaneethanol, 3,3-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788043-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutaneethanol, 3,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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